![molecular formula C7H4BrNOS B1296042 7-Bromothieno[3,2-c]pyridin-4(5h)-one CAS No. 29079-94-5](/img/structure/B1296042.png)

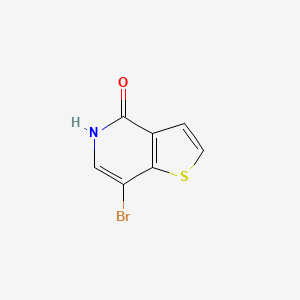

7-Bromothieno[3,2-c]pyridin-4(5h)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145422. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5H-thieno[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-5-3-9-7(10)4-1-2-11-6(4)5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGFCNNLXIUQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=O)NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301671 | |

| Record name | 7-bromothieno[3,2-c]pyridin-4(5h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29079-94-5 | |

| Record name | 7-Bromothieno[3,2-c]pyridin-4(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29079-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 145422 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029079945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29079-94-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-bromothieno[3,2-c]pyridin-4(5h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-4H,5H-thieno[3,2-c]pyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromothieno[3,2-c]pyridin-4(5H)-one: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 7-Bromothieno[3,2-c]pyridin-4(5H)-one. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development who are interested in leveraging this versatile heterocyclic building block.

Introduction to the Thieno[3,2-c]pyridine Scaffold

The thieno[3,2-c]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. This fused ring system, an isostere of isoquinoline, provides a rigid scaffold that can be strategically functionalized to interact with various biological targets. The pyridinone tautomer, in particular, offers hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition in biological systems[1]. The introduction of a bromine atom at the 7-position, as in this compound, furnishes a key handle for further chemical modifications, making it a valuable intermediate in synthetic and medicinal chemistry[2]. Thienopyridine derivatives have shown a wide range of biological activities, including anti-platelet, anti-inflammatory, and anticancer properties[3][4][5].

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a powder. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 29079-94-5 | [6][7] |

| Molecular Formula | C₇H₄BrNOS | [6][7] |

| Molecular Weight | 230.08 g/mol | [6][7] |

| IUPAC Name | 7-bromo-5H-thieno[3,2-c]pyridin-4-one | [7] |

| Melting Point | 262-267 °C | |

| Appearance | Powder | |

| Canonical SMILES | C1=CSC2=C1C(=O)NC=C2Br | [6][7] |

| InChI Key | IFGFCNNLXIUQIV-UHFFFAOYSA-N | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| XLogP3 | 1.5 | [7] |

These properties suggest a compound with moderate lipophilicity and the potential for intermolecular interactions through hydrogen bonding, which are desirable characteristics for drug candidates.

Synthesis and Mechanistic Insights

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established methods for constructing thienopyridine cores[8][9]. A common strategy involves the construction of a substituted thiophene ring followed by annulation of the pyridinone ring.

Proposed Synthetic Pathway

A potential synthetic route starting from a substituted thiophene is outlined below. This approach leverages the Gewald reaction for the initial thiophene synthesis, followed by cyclization to form the pyridinone ring.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of a Substituted Aminothiophene via Gewald Reaction

-

To a stirred solution of 2-bromo-5-cyanothiophene (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

-

Add morpholine (catalytic amount) to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the substituted aminothiophene intermediate.

Causality: The Gewald reaction is a multicomponent reaction that efficiently constructs a 2-amino-3-cyanothiophene scaffold. The base (morpholine) facilitates the initial condensation and subsequent cyclization involving elemental sulfur.

Step 2: Cyclization to form this compound

-

Suspend the aminothiophene intermediate (1 equivalent) in an excess of formic acid.

-

Heat the mixture to reflux for 8-12 hours. The progress of the cyclization can be monitored by TLC.

-

After completion, cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford pure this compound.

Causality: The formic acid serves as both a reagent and a solvent, facilitating the hydrolysis of the nitrile group and subsequent intramolecular cyclization to form the stable pyridinone ring.

Chemical Reactivity and Synthetic Utility

The bromine atom at the 7-position of the thieno[3,2-c]pyridine ring is the primary site for synthetic transformations, making this compound a versatile building block for creating a library of derivatives.

Key Reactions

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

-

Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond through Buchwald-Hartwig amination, enabling the synthesis of various amino-substituted thienopyridines.

-

N-Alkylation/N-Arylation: The nitrogen atom in the pyridinone ring can be alkylated or arylated under basic conditions to introduce further diversity.

Caption: Key reactivity pathways of this compound.

Potential Applications in Drug Discovery and Materials Science

The thienopyridine scaffold is of significant interest in medicinal chemistry. This compound serves as a key intermediate for the synthesis of compounds with potential therapeutic applications.

-

Kinase Inhibitors: The thienopyridine core can act as a hinge-binding motif for various protein kinases, which are important targets in oncology and inflammatory diseases[2]. The 7-position offers a vector for introducing substituents that can target the solvent-exposed region of the kinase, enhancing potency and selectivity.

-

Antiplatelet Agents: Several thienopyridine derivatives are known P2Y12 receptor antagonists, playing a crucial role in antiplatelet therapy[10]. This scaffold can be further explored for the development of novel antithrombotic agents.

-

Central Nervous System (CNS) Agents: The physicochemical properties of some thienopyridine derivatives allow them to cross the blood-brain barrier, making them attractive for developing treatments for neurodegenerative diseases and chronic pain[2].

-

Antifungal Agents: Recent studies have shown that tetrahydrothieno[3,2-b]pyridine derivatives exhibit promising antifungal activity, suggesting another potential therapeutic area for this class of compounds[11].

Spectroscopic Characterization (Expected)

| Technique | Expected Features |

| ¹H NMR | - A singlet for the proton at the 2-position of the thiophene ring. - A singlet for the proton at the 6-position of the pyridine ring. - A broad singlet for the N-H proton of the pyridinone ring. |

| ¹³C NMR | - Resonances for the two quaternary carbons of the thiophene ring. - Resonances for the two CH carbons of the thiophene and pyridine rings. - A downfield signal for the carbonyl carbon of the pyridinone. - A signal for the carbon bearing the bromine atom. |

| Mass Spec (HRMS) | - A molecular ion peak corresponding to the exact mass of C₇H₄BrNOS, showing the characteristic isotopic pattern for a bromine-containing compound. |

| IR | - A characteristic C=O stretching frequency for the pyridinone carbonyl group. - An N-H stretching band. |

Safety and Handling

This compound is classified as a warning-level hazard. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[12][13].

-

Hazard Statements: H302, H315, H319, H335[12]

-

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501

It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[14].

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of the bromine substituent, allows for the creation of diverse molecular libraries. The inherent biological relevance of the thienopyridine scaffold makes this compound a promising starting point for the development of novel therapeutics in areas such as oncology, thrombosis, and infectious diseases.

References

-

A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

7-bromo-4H,5H-thieno[3,2-c]pyridin-4-one. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Synthesis of Some Thienopyrimidine Derivatives. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

[Synthesis of thienopyridine derivatives and its anti-platelet activity in vivo]. (2007). PubMed. Retrieved January 17, 2026, from [Link]

-

7-Bromo-2-Pyridin-4-Yl-5h-Thieno[3,2-C]pyridin-4-One. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

(PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. (2009). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. (2020). MDPI. Retrieved January 17, 2026, from [Link]

-

7-Bromo-4-methylthieno[3,2-c]pyridin-6(5H)-one. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

3-Bromothieno[3,2-c]pyridin-4(5H)-one. (n.d.). Chem-Space. Retrieved January 17, 2026, from [Link]

-

2-bromo-4H,5H,6H,7H-thieno(3,2-c)pyridin-4-one. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride. (n.d.). American Elements. Retrieved January 17, 2026, from [Link]

-

7-bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one (CAS No. 690636-04-5) Suppliers. (n.d.). ChemicalRegister.com. Retrieved January 17, 2026, from [Link]

-

4,5-Dihydro-7-Bromo-4-Oxo-Thieno[3,2-C]Pyridine. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

-

Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (2023). MDPI. Retrieved January 17, 2026, from [Link]

-

Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. (2007). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Synthesis of 6,7‐dihydrothieno[3,2‐c]pyridin‐4(5H)‐ones 6 a,b. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2022). MDPI. Retrieved January 17, 2026, from [Link]

-

4,5,6,7-Tetrahydrothieno(3,2-c)pyridine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

7-Bromo-4-chloro-2-phenylthieno[3,2-c]pyridine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,5-Dihydro-7-Bromo-4-Oxo-Thieno[3,2-C]Pyridine [myskinrecipes.com]

- 3. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Synthesis of thienopyridine derivatives and its anti-platelet activity in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. labshake.com [labshake.com]

- 7. 7-bromo-4H,5H-thieno[3,2-c]pyridin-4-one | C7H4BrNOS | CID 286696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. 29079-94-5 this compound AKSci 2932AB [aksci.com]

- 13. 2-bromo-4H,5H,6H,7H-thieno(3,2-c)pyridin-4-one | C7H6BrNOS | CID 56972289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 7-Bromothieno[3,2-c]pyridin-4(5H)-one: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromothieno[3,2-c]pyridin-4(5H)-one, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, physicochemical properties, a detailed, logically constructed synthetic pathway, and its critical role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering both foundational knowledge and actionable experimental insights.

Compound Identification and Structure

This compound is a fused bicyclic heterocycle containing a thiophene ring fused to a pyridinone ring. The bromine atom at the 7-position provides a crucial handle for further chemical modification, making it a valuable scaffold in synthetic chemistry.

Chemical Structure:

Figure 1: 2D structure of this compound.

Key Identifiers:

| Identifier | Value |

|---|---|

| CAS Number | 29079-94-5[1][2] |

| Molecular Formula | C₇H₄BrNOS[2] |

| Molecular Weight | 230.08 g/mol [2] |

| IUPAC Name | 7-bromo-5H-thieno[3,2-c]pyridin-4-one[2] |

| Canonical SMILES | C1=CSC2=C1C(=O)NC=C2Br |

| InChI Key | IFGFCNNLXIUQIV-UHFFFAOYSA-N[2] |

Physicochemical and Safety Data

A summary of the key physicochemical properties is presented below. This data is essential for handling, reaction setup, and purification.

| Property | Value | Source |

| Physical Form | Solid powder | Sigma-Aldrich[1] |

| Melting Point | 262-267 °C | Sigma-Aldrich[1] |

| Boiling Point (Predicted) | 433.1 °C | MySkinRecipes[3] |

| Hydrogen Bond Donors | 1 | PubChem[2] |

| Hydrogen Bond Acceptors | 2 | PubChem[2] |

| XLogP3 | 1.5 | PubChem[2] |

| Storage Temperature | Room Temperature | Sigma-Aldrich[1] |

Safety Profile: This compound should be handled by trained professionals in a laboratory setting.

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261, P264, P280, P301+P312, P302+P352, P305+P351+P338.[4]

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of the Thieno[3,2-c]pyridin-4(5H)-one Core

-

Causality: The synthesis of the core heterocyclic system can be efficiently achieved through a multi-component reaction followed by cyclization. A documented approach involves the reaction of a 4-methylthio-2H-pyran-2-one-3-carbonitrile derivative with methyl mercaptoacetate, which first forms a thieno[3,2-c]pyran-4-one intermediate.[1] This intermediate is then treated with hydrazine hydrate, which displaces the ring oxygen with a nitrogen atom and undergoes cyclization to yield the desired thieno[3,2-c]pyridin-4-one scaffold.[1] This method is advantageous as it builds the complex bicycle in a convergent manner from readily available starting materials.

Part 2: Regioselective Bromination

-

Causality: The second step involves the electrophilic bromination of the thieno[3,2-c]pyridin-4-one core. The thiophene ring is significantly more electron-rich than the pyridinone ring, and thus, it is the primary site for electrophilic attack. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions.[5] The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) at reduced temperatures to control reactivity.[5] The regioselectivity, favoring the C7 position, is dictated by the electronic and steric environment of the fused ring system. Theoretical studies on similar fused thieno-heterocycles confirm that electrophilic attack preferentially occurs on the thiophene ring.[6]

Experimental Protocol (Proposed)

The following is a proposed, detailed protocol based on the synthetic strategy outlined above.

Step 1: Synthesis of Thieno[3,2-c]pyridin-4(5H)-one (Based on the methodology for analogous systems[1])

-

Reaction Setup: To a solution of the appropriate 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitrile (1.0 eq) in a suitable solvent such as ethanol, add methyl mercaptoacetate (1.2 eq) and a catalytic amount of a base (e.g., triethylamine).

-

Intermediate Formation: Stir the reaction mixture at reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. This leads to the formation of the intermediate thieno[3,2-c]pyran-4-one.

-

Cyclization: After cooling, add hydrazine hydrate (1.5 eq) to the reaction mixture.

-

Product Formation: Heat the mixture to reflux for several hours until TLC analysis indicates the formation of the final product.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure thieno[3,2-c]pyridin-4(5H)-one core.

Step 2: Synthesis of this compound (Based on the methodology for bromination of a related scaffold[5])

-

Reaction Setup: Dissolve the thieno[3,2-c]pyridin-4(5H)-one (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF) in a flask equipped with a nitrogen inlet.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.0 eq) portion-wise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure. Partition the residue between dichloromethane (DCM) and a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization if necessary.

Applications in Medicinal Chemistry and Drug Discovery

The thieno[3,2-c]pyridin-4-one scaffold and its derivatives are recognized as privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds.[7]

Core Directive: A Versatile Kinase Inhibitor Scaffold

This compound is particularly valuable as a key intermediate in the synthesis of potent kinase inhibitors.[3] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The utility of this scaffold lies in two key features:

-

The Pyridinone Moiety: This part of the molecule can act as a hydrogen bond donor and acceptor, enabling it to form crucial interactions with the hinge region of the ATP-binding pocket of many kinases.

-

The Bromo-Thiophene Moiety: The bromine atom at the C7 position acts as a versatile synthetic handle. It can be readily functionalized using modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the systematic introduction of various aryl or heteroaryl groups to explore the solvent-exposed regions of the kinase active site, thereby optimizing potency and selectivity.

This compound has been utilized as a building block for therapeutics targeting oncological and inflammatory pathways, as well as for agents targeting the central nervous system.[3] Derivatives of the thieno[3,2-c]pyridine class have been investigated as inhibitors for various kinases, including Pim kinases, which are implicated in cancer cell survival and proliferation.[8]

Illustrative Workflow in Drug Discovery:

Caption: Role of this compound in a typical drug discovery workflow.

Conclusion

This compound (CAS: 29079-94-5) is a well-characterized and synthetically accessible heterocyclic compound of significant interest to the pharmaceutical and drug discovery industries. Its stable, fused-ring core provides a rigid scaffold, while the strategically placed bromine atom offers a gateway for extensive chemical diversification. The insights and methodologies presented in this guide underscore its importance as a key intermediate for developing next-generation targeted therapies, empowering researchers to leverage its full potential in their quest for novel medicines.

References

-

One-Pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. (2016). Royal Society of Chemistry. Available at: [Link]

-

7-bromo-4H,5H-thieno[3,2-c]pyridin-4-one. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Regioselective Bromination of Thieno[2′,3′:4,5]pyrrolo[1,2‑d][1][9][10]triazin-8(7H)‑one and Sequential Suzuki Couplings. (2017). The Journal of Organic Chemistry. Available at: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central, National Institutes of Health. Available at: [Link]

- Thieno ( 3 , 2-c) pyridine compounds. (2007). Google Patents.

-

The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. (1991). PubMed, National Institutes of Health. Available at: [Link]

-

Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2022). National Institutes of Health. Available at: [Link]

-

Regioselective Bromination of Thieno[2',3':4,5]pyrrolo[1,2-d][1][9][10]triazin-8(7H)-one and Sequential Suzuki Couplings. (2017). ResearchGate. Available at: [Link]

-

From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[7][10]thieno[2,3-d]. (2022). RUNA - Repositorio Universidade Nova. Available at: [Link]

-

Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. (2016). Cairo University Scholar. Available at: [Link]

-

4,5-Dihydro-7-Bromo-4-Oxo-Thieno[3,2-C]Pyridine. MySkinRecipes. Available at: [Link]

-

One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. (2016). ResearchGate. Available at: [Link]

-

Thieno[3,2-c]pyridin-4(5H)-one, 6,7-dihydro-. ChemBK. Available at: [Link]

-

2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Thieno[3,2-c]pyridin-4(5H)-one, 3-bromo-2-methyl. Axsyn. Available at: [Link]

-

Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. (2011). Semantic Scholar. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. figshare.com [figshare.com]

- 3. chimmed.ru [chimmed.ru]

- 4. chembk.com [chembk.com]

- 5. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Regioselective Bromination of Thieno[2′,3′:4,5]pyrrolo[1,2‑d][1,2,4]triazin-8(7H)‑one and Sequential Suzuki Couplings - OAK Open Access Archive [oak.novartis.com]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. Thieno[3,2-c]pyridin-4(5H)-one, 3-bromo-2-methyl-;832694-72-1 [axsyn.com]

An In-depth Technical Guide to the Synthesis and Characterization of 7-Bromothieno[3,2-c]pyridin-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Thieno[3,2-c]pyridine Scaffold

The thieno[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a variety of pharmacologically active agents. Its isosteric relationship with purines allows for interaction with a wide range of biological targets. Thienopyridine derivatives have demonstrated a broad spectrum of activities, including as kinase inhibitors for anticancer therapies, antiplatelet agents, and antagonists for various receptors.[1] The introduction of a bromine atom at the 7-position and a carbonyl group at the 4-position, as in 7-Bromothieno[3,2-c]pyridin-4(5H)-one, offers a versatile platform for further functionalization through cross-coupling reactions, making it a valuable intermediate in the synthesis of compound libraries for drug discovery. This guide provides a comprehensive overview of the synthesis and detailed characterization of this key building block.

Strategic Approach to Synthesis: Building the Bicyclic Core

The synthesis of this compound is most effectively approached by constructing the pyridine ring onto a pre-functionalized thiophene precursor. This strategy allows for precise control over the substitution pattern of the thiophene ring. The key steps in this synthetic sequence involve the preparation of a suitably substituted thiophene-3-carboxamide followed by an intramolecular cyclization to form the desired pyridinone ring.

Diagram of the Synthetic Pathway

Caption: General synthetic route to this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Bromothiophene-3-carboxylic acid

The synthesis of the key intermediate, 2-bromothiophene-3-carboxylic acid, is achieved through the ortho-lithiation of thiophene-3-carboxylic acid followed by bromination. This regioselective approach is crucial for obtaining the desired isomer.

Protocol:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 30 mL). Cool the flask to -78 °C in a dry ice/acetone bath. To the cooled THF, slowly add a 2.5 M solution of n-butyllithium in hexanes (9.4 mL, 23.5 mmol), followed by the dropwise addition of diisopropylamine (3.3 mL, 23.5 mmol). Stir the resulting solution at -78 °C for 30 minutes to generate LDA.

-

Lithiation of Thiophene-3-carboxylic acid: Dissolve thiophene-3-carboxylic acid (3.00 g, 23.4 mmol) in 30 mL of anhydrous THF and add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

-

Bromination: In a separate flask, dissolve carbon tetrabromide (CBr4) (7.77 g, 23.4 mmol) in 20 mL of anhydrous THF. Add this solution to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature over 1 hour.

-

Work-up and Purification: Quench the reaction by the slow addition of 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol-water mixture (1:4) to yield 2-bromothiophene-3-carboxylic acid as a crystalline solid.[2]

Table 1: Summary of Reaction Parameters for the Synthesis of 2-Bromothiophene-3-carboxylic acid

| Parameter | Value |

| Starting Material | Thiophene-3-carboxylic acid |

| Reagents | n-BuLi, Diisopropylamine, CBr4 |

| Solvent | Anhydrous THF |

| Temperature | -78 °C to room temperature |

| Reaction Time | ~2 hours |

| Typical Yield | 50-60% |

Part 2: Synthesis of this compound

Hypothetical Protocol for Cyclization:

-

Amide Formation: Convert 2-bromothiophene-3-carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride (SOCl2). The crude acid chloride is then carefully reacted with an ammonia source (e.g., aqueous ammonia or ammonia gas) to form 2-bromothiophene-3-carboxamide.

-

Intramolecular Cyclization: The cyclization of a suitable 2-bromothiophene-3-carboxamide derivative can be explored using methods such as the Pictet-Spengler reaction or palladium-catalyzed intramolecular C-N bond formation.[2][3] For instance, a palladium catalyst with a suitable phosphine ligand and a base could facilitate the intramolecular cyclization.

Note: The development of a specific and optimized protocol for this cyclization step would require experimental investigation.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. Based on data from similar thieno[3,2-c]pyridin-4-one derivatives, the following spectral features are expected for this compound.[4]

Table 2: Predicted 1H and 13C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1H | ~11-12 | br s | N-H |

| ~7.5-7.8 | d | H-2 | |

| ~7.0-7.3 | d | H-3 | |

| ~6.8-7.1 | s | H-6 | |

| 13C | ~160-165 | C=O (C-4) | |

| ~140-145 | C-7a | ||

| ~130-135 | C-3a | ||

| ~125-130 | C-2 | ||

| ~120-125 | C-3 | ||

| ~115-120 | C-7 (C-Br) | ||

| ~110-115 | C-6 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| 3100-3300 | Medium, broad | N-H stretch (amide) |

| 1640-1680 | Strong | C=O stretch (amide) |

| 1580-1620 | Medium | C=C stretch (aromatic) |

| 1400-1500 | Medium | C-N stretch |

| 600-800 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C7H4BrNOS), the expected molecular ion peaks would correspond to the isotopic distribution of bromine (79Br and 81Br).

-

Expected [M]+: m/z 230.93 (for 79Br) and 232.93 (for 81Br) in approximately a 1:1 ratio.

Purification and Handling

The purification of this compound can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel. Due to the presence of the bromine atom, the compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion and Future Directions

This technical guide outlines a strategic approach to the synthesis and characterization of this compound. While a detailed protocol for the final cyclization step requires further experimental optimization, the provided information on the synthesis of the key precursor and the expected characterization data serves as a valuable resource for researchers in the field. The versatile nature of this brominated thienopyridinone makes it an attractive starting material for the development of novel therapeutic agents and functional materials.

References

-

Chen, X., Sun, C., Zhang, J., Ding, H., & Song, H. (2016). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm, 7(5), 960-965. [Link]

-

Liu, D., Yang, B., Jang, B., Xu, B., Zhang, S., He, C., Woo, H. Y., & Hou, J. (2017). Molecular Design of a Wide-band-gap Conjugated Polymer for Efficient Fullerene-free Polymer Solar Cells. Energy & Environmental Science, 10(3), 751-757. [Link]

-

Eroğlu, K., Günkara, Ö. T., & Dehaen, W. (2023). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, 12(5), e202300060. [Link]

-

Sahu, S. N., Singh, S., Shaw, R., Shally, Ram, V. J., & Pratap, R. (2016). One-Pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. RSC Advances, 6(71), 66886-66894. [Link]

-

Ghorab, M. M., Ragab, F. A., Alqahtani, A. S., & Al-Ansary, G. H. (2018). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1238-1246. [Link]

-

PubChem. (n.d.). 7-bromo-4H,5H-thieno[3,2-c]pyridin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Krasavin, M., Vedekhina, T., Zahanich, I., Tsvetkov, V., & Dar'in, D. (2020). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 16, 280-287. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 7-Bromothieno[3,2-c]pyridin-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 7-Bromothieno[3,2-c]pyridin-4(5H)-one. While direct experimental spectra for this specific molecule are primarily held in commercial databases, this document serves as a robust predictive and interpretive resource, grounded in established spectroscopic principles and data from analogous structures. It is designed to equip researchers with the knowledge to identify, characterize, and utilize this compound with confidence.

Introduction to this compound

This compound is a fused heterocyclic compound featuring a thieno[3,2-c]pyridine core. This scaffold is of significant interest in medicinal chemistry and materials science due to its structural similarity to purines and other biologically relevant molecules. The presence of a bromine atom at the 7-position provides a valuable handle for further synthetic modifications, such as cross-coupling reactions, making it a versatile building block in drug discovery programs. The lactam functionality (pyridin-4-one) and the thiophene ring contribute to the molecule's unique electronic and steric properties, influencing its potential biological activity and material characteristics.

Molecular Structure and Key Properties:

-

Chemical Formula: C₇H₄BrNOS[1]

-

Molecular Weight: 230.08 g/mol [1]

-

Appearance: Typically a solid powder[2]

-

Melting Point: 262-267 °C[2]

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While experimental spectra for this compound are noted in resources such as the SpectraBase database, the data is not publicly accessible[1]. The following sections provide a detailed prediction and interpretation of the expected ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The structure of this compound has four distinct protons, which would lead to four signals in the ¹H NMR spectrum. The expected chemical shifts are influenced by the aromaticity of the fused ring system, the electron-withdrawing effects of the carbonyl group and bromine atom, and the electron-donating nature of the sulfur and nitrogen atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Interpretation |

| H-2 | 7.5 - 7.8 | Doublet (d) | ~5.0 | Located on the thiophene ring, adjacent to the sulfur atom. It is coupled to H-3. |

| H-3 | 7.0 - 7.3 | Doublet (d) | ~5.0 | Also on the thiophene ring, coupled to H-2. Expected to be at a slightly lower chemical shift than H-2 due to its position relative to the pyridinone ring. |

| H-6 | 6.5 - 6.8 | Singlet (s) or narrow doublet | < 1.0 | This proton is on the pyridinone ring. Its multiplicity will depend on long-range coupling, but it is often observed as a sharp singlet. |

| N-H | 11.0 - 13.0 | Broad Singlet (br s) | N/A | The lactam N-H proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and chemical exchange. |

Predicted ¹³C NMR Spectrum

The molecule has seven unique carbon atoms, which should give rise to seven distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Interpretation |

| C=O (C-4) | 160 - 165 | The carbonyl carbon of the lactam is significantly deshielded and appears at a high chemical shift. |

| C-Br (C-7) | 110 - 115 | The carbon atom directly attached to the bromine shows a characteristic chemical shift in this range due to the heavy atom effect. |

| C-2 | 125 - 130 | Aromatic carbon in the thiophene ring. |

| C-3 | 120 - 125 | Aromatic carbon in the thiophene ring. |

| C-3a | 135 - 140 | Quaternary carbon at the fusion of the two rings. |

| C-6 | 105 - 110 | Aromatic carbon on the pyridinone ring. |

| C-7a | 145 - 150 | Quaternary carbon at the fusion of the two rings, adjacent to the nitrogen and sulfur atoms. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by several key absorption bands. An experimental spectrum is referenced as being available from Aldrich[1].

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3300 (broad) | N-H stretch | Lactam |

| 3000 - 3100 | C-H stretch | Aromatic/Heteroaromatic |

| 1640 - 1680 (strong) | C=O stretch | Lactam (Amide) |

| 1550 - 1620 | C=C stretch | Aromatic/Heteroaromatic ring |

| 1100 - 1200 | C-N stretch | Lactam |

| 600 - 800 | C-Br stretch | Bromoalkane |

The most prominent peak will likely be the strong C=O stretch of the lactam. The broadness of the N-H stretch is due to hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the key feature in the mass spectrum will be the isotopic pattern of bromine.

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (50.7% and 49.3%, respectively).

-

m/z ≈ 229: Corresponding to the molecule containing the ⁷⁹Br isotope.

-

m/z ≈ 231: Corresponding to the molecule containing the ⁸¹Br isotope.

-

-

Isotopic Pattern: The M⁺ and M+2 peaks will have an intensity ratio of approximately 1:1, which is a definitive indicator of the presence of a single bromine atom in the molecule.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of Br (M-79/81), CO (M-28), or a combination of these, leading to other fragment ions that can help to confirm the structure.

Experimental Protocols

The following are detailed, standard methodologies for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow down the exchange of the N-H proton, making it more easily observable.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-14 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands).

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

IR Spectroscopy Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Mix a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Grind the mixture thoroughly to a fine, homogeneous powder.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition (ESI-MS Example):

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or in negative ion mode for [M-H]⁻.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 100-400).

-

Observe the characteristic 1:1 isotopic pattern for the molecular ion peak.

-

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectral data, enabling researchers to identify the compound and interpret its spectra. The key identifying features include the four distinct proton signals in ¹H NMR, the characteristic carbonyl and C-Br signals in ¹³C NMR and IR, and the definitive 1:1 isotopic pattern of the molecular ion in mass spectrometry. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for robust structural confirmation.

References

-

One-Pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. (2016). The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 7-bromo-4H,5H-thieno[3,2-c]pyridin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. (2008). National Institutes of Health. Retrieved from [Link]

Sources

- 1. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]

- 2. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: Unearthing the Discovery and First Synthesis of Thieno[3,2-c]pyridin-4-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[3,2-c]pyridin-4-one core is a significant heterocyclic scaffold that has garnered substantial interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the discovery and the first reported synthesis of this important structural motif. By delving into the foundational literature, we will explore the pioneering synthetic strategies, the chemical logic underpinning these early methodologies, and the evolution of synthetic approaches. This guide aims to provide researchers with a deep understanding of the origins of this scaffold, offering insights into the chemical principles that continue to inform the development of novel therapeutics.

Introduction: The Emergence of a Scaffold of Interest

The fusion of thiophene and pyridine rings gives rise to a family of heterocyclic compounds known as thienopyridines. Six distinct isomers exist, each with a unique arrangement of the fused rings, leading to different electronic and steric properties. Among these, the thieno[3,2-c]pyridine framework has proven to be a particularly valuable scaffold in the design of therapeutic agents. The incorporation of a pyridin-4-one moiety into this framework introduces a lactam function, providing a hydrogen bond donor and acceptor, which is crucial for molecular recognition in biological systems.

While the first mention of thienopyridines dates back to 1913, the specific thieno[3,2-c]pyridin-4-one core was synthesized and characterized much later. The impetus for the synthesis of this and other isomeric thienopyridinones often stemmed from the desire to create novel heterocyclic systems with potential biological activity, drawing analogies from the well-established chemistry of quinolines and quinolones.

The First Synthesis: A Nod to Classic Cyclization Strategies

The first reported synthesis of the thieno[3,2-c]pyridin-4-one scaffold can be traced back to the application of the venerable Gould-Jacobs reaction . This classical method, traditionally used for the synthesis of 4-hydroxyquinolines (the tautomeric form of quinolin-4-ones), was ingeniously adapted to the thiophene series.

The seminal work in this area was reported by Barker in 1977, who utilized a substituted 3-aminothiophene as the starting material. The general synthetic strategy involves the condensation of an aminothiophene with a malonic acid derivative, followed by a thermal cyclization to construct the pyridinone ring.

The Foundational Gould-Jacobs Approach

The core principle of the Gould-Jacobs reaction in this context is the formation of the pyridine ring onto a pre-existing thiophene ring. The key steps are outlined below:

-

Condensation: The synthesis commences with the reaction of a 3-amino-2-alkoxycarbonylthiophene with diethyl ethoxymethylenemalonate (EMME). This condensation reaction forms an enamine intermediate. The choice of a 3-aminothiophene is critical as it dictates the fusion of the resulting pyridine ring to form the [3,2-c] isomer.

-

Thermal Cyclization: The enamine intermediate, upon heating to high temperatures, undergoes an intramolecular cyclization. This step involves the attack of the thiophene ring at the electrophilic carbon of one of the ester groups, followed by the elimination of ethanol to form the fused pyridinone ring. The reaction is typically carried out in a high-boiling solvent such as diphenyl ether or Dowtherm A.

The overall transformation can be visualized as follows:

Caption: The Gould-Jacobs reaction applied to aminothiophenes.

Causality Behind Experimental Choices

-

Starting Material Selection: The choice of a 3-aminothiophene derivative with an adjacent ester group at the 2-position is a strategic one. The amino group serves as the nucleophile for the initial condensation with EMME, while the ester group activates the thiophene ring and provides a handle for further functionalization. The position of the amino group at C3 is what ultimately directs the annulation to yield the thieno[3,2-c] isomer.

-

High-Temperature Cyclization: The requirement for high temperatures in the cyclization step is a hallmark of the Gould-Jacobs reaction. The thermal energy is necessary to overcome the activation barrier for the intramolecular aromatic substitution reaction. The use of high-boiling, inert solvents like diphenyl ether is crucial to achieve the required reaction temperatures while maintaining a liquid phase.

Early Synthetic Methodologies: A Comparative Overview

While the Gould-Jacobs reaction represents the foundational approach, other classical methods for quinoline synthesis were also explored for their applicability to the thienopyridine series. Understanding these alternative early strategies provides a broader context for the development of the field.

| Synthetic Strategy | Starting Materials | Key Transformation | Advantages | Disadvantages |

| Gould-Jacobs Reaction | 3-Aminothiophene, Diethyl Ethoxymethylenemalonate | Thermal cyclization of an enamine | Convergent, builds the core scaffold effectively | Requires high temperatures, limited substituent tolerance |

| Pictet-Spengler Reaction | 2-(Thienyl)ethylamine, Aldehyde/Ketone | Acid-catalyzed cyclization of a Schiff base | Milder conditions than Gould-Jacobs | Primarily yields tetrahydrothienopyridines |

| Thorpe-Dieckmann Cyclization | Substituted Pyridine-4-thiol | Intramolecular condensation | Builds the thiophene ring onto a pyridine | Often requires multi-step synthesis of precursor |

Experimental Protocols: A Glimpse into the Past

To provide a practical understanding of the first synthesis, a representative experimental protocol based on the early literature is detailed below. Note: This is a generalized procedure and specific reaction conditions may vary based on the exact substrates used.

Synthesis of Ethyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate (A Gould-Jacobs Approach)

Step 1: Condensation to form the Enamine Intermediate

-

To a solution of ethyl 3-aminothiophene-2-carboxylate (1 equivalent) in a suitable solvent (e.g., ethanol), add diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the reaction mixture at reflux for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting aminothiophene is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization

-

Add the crude enamine intermediate to a high-boiling solvent such as diphenyl ether.

-

Heat the mixture to a high temperature (typically 240-260 °C) with stirring.

-

Maintain this temperature for 30-60 minutes. The product often precipitates from the hot solution.

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with a non-polar solvent (e.g., hexane or petroleum ether) to further precipitate the product.

-

Collect the solid product by filtration, wash with the non-polar solvent, and dry to afford the crude thieno[3,2-c]pyridin-4-one derivative.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.

Caption: A generalized experimental workflow for the first synthesis.

The Legacy and Evolution of the Scaffold

The initial synthesis of the thieno[3,2-c]pyridin-4-one scaffold laid the groundwork for the development of a vast array of derivatives with diverse biological activities. While the original Gould-Jacobs approach was instrumental in the discovery of this core, its harsh reaction conditions limited its broad applicability, especially for substrates with sensitive functional groups.

Subsequent research has focused on developing milder and more efficient synthetic routes. These modern approaches often involve transition-metal-catalyzed cross-coupling reactions, one-pot multi-component reactions, and other innovative strategies that offer greater flexibility in substituent placement and improved overall yields.

The enduring importance of the thieno[3,2-c]pyridin-4-one scaffold is a testament to the pioneering work of the early heterocyclic chemists who first ventured to construct this now-privileged structural motif. Their application of classical synthetic reactions to novel heterocyclic systems opened the door to new areas of medicinal chemistry that continue to be actively explored today.

References

- Barker, J. M. (1977). Thienopyridines. In A. R. Katritzky & A. J. Boulton (Eds.), Advances in Heterocyclic Chemistry (Vol. 21, pp. 65-119). Academic Press.

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

Litvinov, V. P., Roman, S. V., & Dyachenko, V. D. (2005). Thienopyridines: Synthesis, properties, and biological activity. Russian Chemical Bulletin, 54(4), 865–907. [Link]

- Cagniant, P., & Kirsch, G. (1976). The Chemistry of Thiophenes. In S. Gronowitz (Ed.), Thiophene and Its Derivatives (Vol. 44, Part 1, pp. 1-207). John Wiley & Sons.

-

Matsumura, K., et al. (1986). Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives. Journal of Medicinal Chemistry, 29(5), 849-852. [Link]

Biological Screening of Novel Thieno[3,2-c]pyridinone Derivatives: A Strategic Guide to Unveiling Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Thieno[3,2-c]pyridinone Scaffold - A Privileged Structure in Medicinal Chemistry

The landscape of drug discovery is perpetually in search of novel molecular frameworks that offer unique pharmacological profiles. Among these, fused heterocyclic systems are of paramount importance. The thieno[3,2-c]pyridinone core, a specific isomer of the broader thienopyridine class, represents a "privileged structure." Its rigid, bicyclic nature provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive scaffold for designing specific and potent inhibitors of various biological targets.

Thienopyridine analogues have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antipsychotic, and enzyme inhibitory effects.[1][2][3] This guide provides a strategic, field-proven framework for the systematic biological evaluation of novel thieno[3,2-c]pyridinone derivatives. The methodologies described herein are designed not merely as procedural steps but as a logical cascade, where each stage of testing is informed by the last, ensuring a resource-efficient and scientifically rigorous path from a newly synthesized compound to a promising therapeutic lead.

Part 1: The Initial Campaign - High-Throughput Primary Screening

The primary objective of this initial phase is to cast a wide net, efficiently identifying which of the newly synthesized derivatives possess any significant biological activity. We employ robust, cost-effective, and scalable assays to assess general cytotoxicity against cancer cells and broad-spectrum antimicrobial effects.[] A compound that is inactive in these initial screens is unlikely to warrant the significant investment of secondary, more complex assays.

Foundational Anticancer Viability Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of anticancer drug discovery.[3][5] Its principle is based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This provides a quantitative measure of cell viability and, consequently, the cytotoxic or cytostatic effect of a test compound.

-

Cell Culture & Seeding:

-

Maintain a panel of human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) in their recommended culture media and conditions.

-

Harvest cells during their logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%.

-

Seed the cells into 96-well microtiter plates at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation & Treatment:

-

Prepare a 10 mM stock solution of each novel thieno[3,2-c]pyridinone derivative in sterile DMSO.

-

Perform serial dilutions of the stock solutions in culture medium to create a range of final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the overnight culture medium from the 96-well plates and add 100 µL of the medium containing the compound dilutions. Include wells for a vehicle control (DMSO, at the highest concentration used) and a positive control (e.g., Doxorubicin).[6]

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The duration is critical and should be consistent across experiments.

-

-

MTT Addition & Formazan Solubilization:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[7]

-

Broad-Spectrum Antimicrobial Screening: Broth Microdilution for MIC Determination

The primary goal of antimicrobial screening is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[8][9] The broth microdilution method is a standardized, efficient technique for determining MIC values for a large number of compounds against a panel of microbes.[10]

-

Microorganism & Inoculum Preparation:

-

Use a representative panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and yeast (e.g., Candida albicans).

-

From a fresh culture plate, select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution in 96-Well Plate:

-

Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Prepare a starting solution of each test compound in the first well at 2x the highest desired final concentration.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

-

-

Inoculation & Controls:

-

Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (inoculum with a standard antibiotic like ciprofloxacin or vancomycin), a negative/growth control (inoculum with no compound), and a sterility control (broth only).[9]

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye.[9]

-

Visualization: Primary Screening Workflow

Caption: Inhibition of a generic MAP Kinase signaling pathway by a novel compound.

Part 3: Authoritative Grounding and Conclusion

The protocols and strategies outlined in this guide provide a robust framework for the initial biological characterization of novel thieno[3,2-c]pyridinone derivatives. Each experimental choice is grounded in established drug discovery principles, from high-throughput screening to identify active compounds to more detailed mechanistic studies to understand their function. [11][12]The ultimate goal of this tiered approach is to build a comprehensive data package that validates a compound's therapeutic potential, justifying its advancement into more complex preclinical models. [13][14]By following this logical progression, research teams can maximize the efficiency and scientific rigor of their drug discovery programs.

References

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH.

- What is an Inhibition Assay? (n.d.). Biobide Blog.

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC - NIH.

- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). Benchchem.

- Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.

- Universal enzyme inhibition measurement could boost drug discovery. (2018, March 2). Clinical Trials Arena.

- functional in vitro assays for drug discovery. (2023, August 18). YouTube.

- In vitro. (n.d.). Wikipedia.

- In Vitro Assays for Screening Small Molecules. (n.d.). PubMed.

- The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. (n.d.). PubMed.

- Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.

- Small-molecule screening: advances in microarraying and cell-imaging technologies. (n.d.). Nature.

- A review for cell-based screening methods in drug discovery. (n.d.). PMC - NIH.

- Screening Techniques in Chemistry. (n.d.). BOC Sciences.

- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.). ACS Publications.

- Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. (n.d.). Google Patents.

- Thieno ( 3 , 2-c) pyridine compounds. (n.d.). Google Patents.

- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (n.d.). MDPI.

- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI.

- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025, January 24). MDPI.

- Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). NIH.

- Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. (2025, November 5). ResearchGate.

- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors. (2025, January 24). PubMed.

- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025, January 24). NIH.

- Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. (2013, December 31). Semantic Scholar.

- Comparative Anticancer Activity of Thieno[2,3-d]pyridazine Analogs and Related Thienopyridine Derivatives. (n.d.). Benchchem.

- Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. (n.d.). NIH.

- Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022, January 27). MDPI.

- Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (n.d.). Allied Academies.

- Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives. (2018, July 16). PubMed.

Sources

- 1. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]

- 5. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alliedacademies.org [alliedacademies.org]

- 7. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. Small-molecule screening: advances in microarraying and cell-imaging technologies. | Semantic Scholar [semanticscholar.org]

- 13. m.youtube.com [m.youtube.com]

- 14. In vitro - Wikipedia [en.wikipedia.org]

Unveiling the Therapeutic Potential of 7-Bromothieno[3,2-c]pyridin-4(5h)-one: A Technical Guide for Drug Discovery Professionals

Introduction: The Thienopyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The thienopyridine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1] Derivatives of this structure have been successfully developed into therapeutics for a range of diseases, most notably as antiplatelet agents.[2][3] However, the therapeutic utility of thienopyridines extends far beyond cardiovascular applications, with emerging evidence pointing towards potent anticancer, anti-inflammatory, and neuroprotective properties.[1][4] This guide focuses on a specific derivative, 7-Bromothieno[3,2-c]pyridin-4(5h)-one, a compound of interest for which the therapeutic targets remain to be fully elucidated. Based on the established activities of structurally related thienopyridinones, we will explore the most promising therapeutic avenues for this molecule, with a primary focus on oncology. This document will serve as an in-depth technical resource for researchers, providing a strategic framework for the investigation of this compound's mechanism of action and its potential as a novel therapeutic agent.

Section 1: Heat Shock Protein 90 (Hsp90) Inhibition - A Key Chaperone in Oncogenesis

Scientific Rationale:

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of a multitude of client proteins, many of which are integral to cancer cell survival and proliferation.[5] These client proteins include mutated and overexpressed oncoproteins that are essential for tumor growth and progression.[6] Consequently, inhibiting Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[5] Several thienopyridine derivatives have been investigated as Hsp90 inhibitors, suggesting that the thieno[3,2-c]pyridine scaffold may be a suitable backbone for the design of novel inhibitors of this chaperone.[1][7] The bromine substitution at the 7-position of this compound could potentially enhance binding affinity and selectivity.

Experimental Workflow for Assessing Hsp90 Inhibition:

Caption: Workflow for the evaluation of Hsp90 inhibitory activity.

Detailed Protocol: Hsp90α (C-Terminal) Inhibitor Screening Assay

This protocol is adapted from commercially available kits designed to measure the inhibition of Hsp90α binding to its co-chaperone PPID (Cyclophilin D).[8]

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute recombinant human Hsp90α and PPID proteins to their optimal concentrations in the provided assay buffer.

-

Prepare a serial dilution of the test compound and a known Hsp90 inhibitor (positive control) in assay buffer.

-

-

Assay Procedure:

-

In a 384-well microplate, add the test compound or control to the appropriate wells.

-

Add the Hsp90α and PPID protein mixture to all wells.

-

Incubate the plate at room temperature for 30 minutes to allow for protein-ligand binding.

-

Add the acceptor beads to each well and incubate in the dark for 60 minutes.

-

Add the donor beads to each well and incubate in the dark for an additional 30 minutes.

-

-

Data Acquisition and Analysis:

-

Read the plate using a microplate reader capable of detecting AlphaScreen signals.

-

Calculate the percent inhibition for each concentration of the test compound relative to the controls.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

| Parameter | Description | Example Value |

| Hsp90α Concentration | Final concentration of Hsp90α in the assay. | 5 nM |

| PPID Concentration | Final concentration of PPID in the assay. | 20 nM |

| Compound Concentration Range | Range of concentrations for the test compound. | 0.1 nM - 100 µM |

| Positive Control | A known Hsp90 inhibitor. | Geldanamycin |

| Incubation Time | Total incubation time for the assay. | 120 minutes |

Section 2: Targeting Pim-1 Kinase - A Serine/Threonine Kinase Implicated in Cancer

Scientific Rationale:

The Pim family of serine/threonine kinases, particularly Pim-1, are proto-oncogenes that are overexpressed in a variety of hematological and solid tumors.[9] Pim-1 plays a crucial role in cell survival, proliferation, and resistance to apoptosis.[10] The thieno[2,3-b]pyridine scaffold has been identified as a promising starting point for the development of Pim-1 inhibitors.[9] Given the structural similarity, this compound represents a logical candidate for investigation as a potential Pim-1 kinase inhibitor.

Signaling Pathway of Pim-1 Kinase in Cancer: